The synthesis of 1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea typically involves multi-step synthetic routes that integrate various organic reactions.
Methods:
Technical details regarding the specific reagents, solvents, reaction conditions (temperature, time), and purification techniques (such as chromatography) would be essential for replicating the synthesis in a laboratory setting.
The molecular structure of 1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea can be described as follows:
The molecular structure can be visualized using computational chemistry software that allows for 3D modeling based on the SMILES representation: COc1ccc(NC(=O)CSc2ccc3nnc(-c4ccc(C)cc4)n3n2)cc1OC
.
The chemical reactivity of 1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea may involve various types of reactions:
These reactions can be studied further through kinetic analysis and mechanistic studies to understand the pathways involved.
The mechanism of action for 1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea is hypothesized based on its structural components:
Experimental data from biological assays would provide insights into its efficacy and mechanism at a molecular level.
The physical and chemical properties of 1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea include:
Other relevant data such as boiling point, density, refractive index, and stability under various conditions would also contribute to understanding its behavior in different environments.
1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea has potential applications in several scientific fields:
Further research into this compound's biological activities could lead to significant advancements in therapeutic applications and agricultural practices.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2